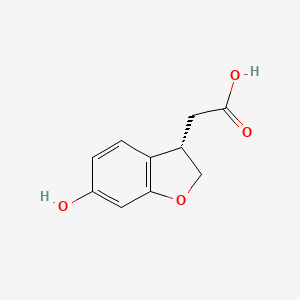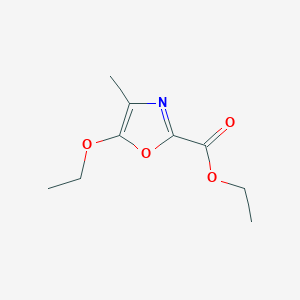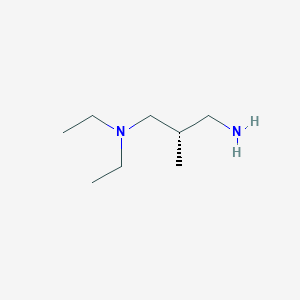
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N,N'-Diethyl-2-methylpropane-1,3-diamine (DETA) is a chemical compound commonly used in scientific research as a crosslinking agent, fuel additive, and corrosion inhibitor. It is a colorless liquid with a strong amine odor and is highly soluble in water. DETA is known for its unique chemical properties, which make it an important ingredient in various industries.
Mécanisme D'action
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine acts as a crosslinking agent by reacting with functional groups on polymers to form covalent bonds. This process results in the formation of a three-dimensional network of polymers, which increases their strength, durability, and resistance to degradation. As a fuel additive, this compound improves combustion efficiency by promoting the formation of smaller fuel droplets and reducing the formation of harmful emissions. In the oil and gas industry, this compound inhibits corrosion by forming a protective layer on the surface of metal equipment.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that exposure to high concentrations of this compound can cause respiratory irritation, skin irritation, and eye irritation. Long-term exposure to this compound can lead to liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is a versatile crosslinking agent that can be used with a wide range of polymers. It is also highly soluble in water, which makes it easy to handle and mix with other chemicals. However, this compound is highly reactive and can be hazardous if not handled properly. It is also expensive compared to other crosslinking agents.
Orientations Futures
There are several future directions for the use of (2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine in scientific research. One potential application is in the development of new materials for biomedical applications, such as drug delivery systems and tissue engineering. Additionally, this compound could be used in the development of new catalysts for chemical reactions and as a corrosion inhibitor for other industries, such as the automotive and aerospace industries. Further research is needed to explore these potential applications and to better understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is synthesized through the reaction of ethylene diamine with diethyl carbonate in the presence of a catalyst. The reaction takes place at high temperatures and pressures and requires careful control to ensure high yields and purity.
Applications De Recherche Scientifique
(2S)-N',N'-Diethyl-2-methylpropane-1,3-diamine is widely used in scientific research as a crosslinking agent for various polymers, including polyethylene, polypropylene, and polyurethane. It is also used as a fuel additive to improve the combustion efficiency of diesel and gasoline engines. Additionally, this compound is used as a corrosion inhibitor in the oil and gas industry to protect pipelines and equipment from corrosion.
Propriétés
IUPAC Name |
(2S)-N',N'-diethyl-2-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCROLLJZMYQF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
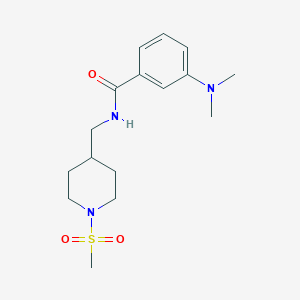
![7-Bromo-2-isopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2795606.png)
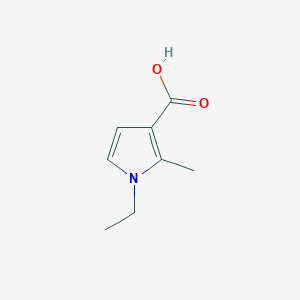
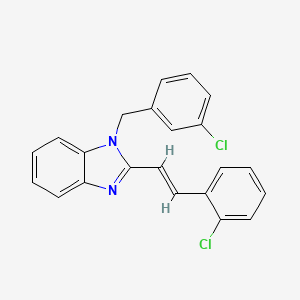
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2795609.png)

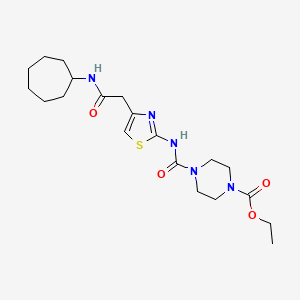
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)
